(2,4-Dichlorobenzyl)pyridin-4-ylamine dihydrochloride
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Overview
Description
(2,4-Dichlorobenzyl)pyridin-4-ylamine dihydrochloride is a chemical compound with the molecular formula C12H12Cl4N2. It is a derivative of pyridine and benzylamine, characterized by the presence of two chlorine atoms on the benzyl ring and a pyridin-4-ylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorobenzyl)pyridin-4-ylamine dihydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with pyridin-4-ylamine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorobenzyl)pyridin-4-ylamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzyl ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K2CO3).
Oxidation: Performed using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzylamines.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (2,4-Dichlorobenzyl)pyridin-4-ylamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is employed in the development of ligands for coordination chemistry and as an intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It is used in the development of new therapeutic agents targeting bacterial and viral infections .
Medicine
In medicine, this compound is investigated for its potential use in drug development. It is explored as a candidate for the treatment of various diseases due to its bioactive properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (2,4-Dichlorobenzyl)pyridin-4-ylamine dihydrochloride involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-pyridin-2-ylamine: A related compound with similar structural features but different substitution patterns.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Another pyridine derivative with distinct chemical properties and applications.
N-(pyridin-4-yl)pyridin-4-amine: A compound with a similar pyridine core but different functional groups.
Uniqueness
(2,4-Dichlorobenzyl)pyridin-4-ylamine dihydrochloride is unique due to the presence of both 2,4-dichlorobenzyl and pyridin-4-ylamine groups. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12Cl4N2 |
---|---|
Molecular Weight |
326.0 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]pyridin-4-amine;dihydrochloride |
InChI |
InChI=1S/C12H10Cl2N2.2ClH/c13-10-2-1-9(12(14)7-10)8-16-11-3-5-15-6-4-11;;/h1-7H,8H2,(H,15,16);2*1H |
InChI Key |
ZGRIMGXDWNEEDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC2=CC=NC=C2.Cl.Cl |
Origin of Product |
United States |
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